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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent labeling of RNA molecules
with a psoralen derivative using Psoralen-c2-CEP phosphoramidite during solid-phase
oligonucleotide synthesis. The subsequent photo-crosslinking of the labeled RNA to a
complementary strand is also described. This method is a powerful tool for studying RNA-RNA
interactions, RNA structure, and for the development of RNA-targeted therapeutics.

Introduction

Psoralens are a class of naturally occurring heterocyclic compounds that can intercalate into
the helical structure of nucleic acids.[1] Upon exposure to long-wavelength ultraviolet (UVA)
light (365 nm), psoralens form covalent cyclobutane adducts with pyrimidine bases, primarily
thymine and uracil.[1] This photo-crosslinking reaction can be used to "freeze" RNA-RNA
duplexes, allowing for their study and manipulation.

Psoralen-c2-CEP is a phosphoramidite reagent designed for the incorporation of a psoralen
moiety at the 5'-terminus of a synthetic RNA oligonucleotide. The C2 linker provides flexibility
for the psoralen to intercalate into a target duplex. This method offers a site-specific and
efficient way to introduce a photo-activatable crosslinker into an RNA molecule of interest.

Mechanism of Psoralen-RNA Photo-crosslinking

The process of labeling and crosslinking RNA using Psoralen-c2-CEP involves two key stages:
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o Solid-Phase Synthesis: The Psoralen-c2-CEP phosphoramidite is used as the final building

block in a standard solid-phase RNA synthesis protocol. This results in an RNA

oligonucleotide with a psoralen molecule tethered to its 5'-end.

o Photo-crosslinking: The purified 5'-psoralen-labeled RNA is hybridized to a target RNA

molecule containing a complementary sequence. Upon irradiation with 365 nm UV light, the

psoralen intercalates into the RNA duplex and forms a covalent bond with a pyrimidine base

(uracil in RNA) on the opposing strand.[1]

The crosslink can be reversed by exposure to short-wavelength UV light (254 nm), which

allows for the recovery of the individual RNA strands for further analysis.[2]

Quantitative Data

The efficiency of psoralen-mediated RNA crosslinking can be influenced by several factors,

including the psoralen derivative used, the concentration of the reagents, the duration and

intensity of UV exposure, and the sequence context of the target site. The following tables

summarize some reported quantitative data for psoralen crosslinking experiments.

Table 1: Comparison of Psoralen Derivatives for RNA Crosslinking

Reported

o Crosslinking
Psoralen Derivative Key Feature . .
Efficiency/Enrichm

Reference

ent
Psoralen (unmodified)  Parent compound Baseline efficiency
4'-aminomethyl- Increased water More efficient than
trioxsalen (AMT) solubility unmodified psoralen

~5.7-fold increase in
Amotosalen High water solubility crosslinked fragments
compared to AMT

o Sensitivity increased
o Allows for affinity )
Biotinylated Psoralen from ~0.45 to ~0.75 in

purification
SPLASH method
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Table 2: Typical Experimental Parameters and Outcomes

Outcome/Observati
Parameter Value Reference
on

o Induces cycloaddition
UV Irradiation

o 365 nm and crosslink [1]
(Crosslinking) )
formation
UV lIrradiation Reverses the
254 nm [2]
(Reversal) cyclobutane adduct

) 20-fold enrichment of
Target Enrichment

) N/A a miRNA target after [1114]
(miRNA) o
crosslinking
) ) 30 min irradiation at 30% of RNA remains

RNA Integrity with ) o )

254 nm with acridine intact (vs. <0.5% [1]
Quencher )

orange without quencher)

Experimental Protocols

This section provides a detailed protocol for the synthesis of a 5'-psoralen-labeled RNA
oligonucleotide and its subsequent photo-crosslinking to a target RNA.

Synthesis, Deprotection, and Purification of 5'-Psoralen-
Labeled RNA

This protocol assumes familiarity with standard automated solid-phase oligonucleotide
synthesis techniques.

Materials:
e Psoralen-c2-CEP phosphoramidite
» Standard RNA phosphoramidites (A, C, G, U) and synthesis reagents

o Controlled pore glass (CPG) solid support
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o Deprotection solutions (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine 1:1)
e Desalting columns or HPLC system for purification
Protocol:
o Automated RNA Synthesis:
o Program the DNA/RNA synthesizer with the desired RNA sequence.

o In the final coupling cycle, use the Psoralen-c2-CEP phosphoramidite to incorporate the
psoralen moiety at the 5'-terminus.

o Follow the synthesizer's standard protocol for coupling, capping, and oxidation steps.
o Cleavage and Deprotection:

o After synthesis, transfer the CPG support to a screw-cap vial.

o Add the deprotection solution (e.g., AMA) to the vial.

o Incubate at the recommended temperature and time to cleave the oligonucleotide from the
support and remove the protecting groups. Note: Consult the technical specifications for
the Psoralen-c2-CEP phosphoramidite for any specific deprotection requirements.

e Purification:

o Purify the deprotected 5'-psoralen-labeled RNA using a suitable method such as desalting
columns, polyacrylamide gel electrophoresis (PAGE), or reverse-phase high-performance
liquid chromatography (RP-HPLC). The choice of method will depend on the desired purity
and the length of the oligonucleotide.

e Quantification:

o Determine the concentration of the purified 5'-psoralen-labeled RNA using UV-Vis
spectrophotometry at 260 nm.
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Photo-crosslinking of 5'-Psoralen-Labeled RNA to Target
RNA

Materials:

o Purified 5'-psoralen-labeled RNA

» Purified target RNA

» Hybridization buffer (e.g., 1x PBS, or a buffer with desired salt concentration)
e UV crosslinker instrument (365 nm)

e Microcentrifuge tubes or a microplate

Protocol:

» Hybridization:

o In a microcentrifuge tube, combine the 5'-psoralen-labeled RNA and the target RNA in
hybridization buffer. A molar ratio of 1:1 or a slight excess of the psoralen-labeled RNA is
recommended.

o Heat the mixture to 95°C for 2 minutes to denature any secondary structures.

o Allow the mixture to cool slowly to room temperature to facilitate annealing of the
complementary strands.

e UV Irradiation:
o Place the tube or microplate in a UV crosslinker instrument.

o Irradiate the sample with 365 nm UV light. The optimal irradiation time and energy will
need to be determined empirically but a starting point is typically 15-30 minutes.[3]

e Analysis of Crosslinking Efficiency:
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[e]

The efficiency of the crosslinking reaction can be assessed by denaturing polyacrylamide
gel electrophoresis (PAGE).

[e]

Run a sample of the irradiated mixture alongside a non-irradiated control.

o

The crosslinked RNA duplex will migrate slower than the individual single-stranded RNAs.

[¢]

The percentage of the crosslinked product can be quantified by densitometry of the gel
bands.

Reversal of Psoralen Crosslink

Materials:

e Crosslinked RNA sample

e UV crosslinker instrument (254 nm)

Protocol:

e UV Irradiation:
o Place the tube containing the crosslinked RNA sample in a UV crosslinker.
o Irradiate the sample with 254 nm UV light for 10-15 minutes.[3]

e Analysis of Reversal:
o Analyze the irradiated sample by denaturing PAGE.

o The disappearance of the higher molecular weight crosslinked band and the reappearance
of the single-stranded RNA bands indicate successful reversal.

Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of psoralen-mediated RNA photo-crosslinking and reversal.
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Step 1: RNA Synthesis and Purification Step 2: Photo-crosslinking

Solid-Phase RNA Synthesis with
Psoralen-c2-CEP Phosphoramidite

Hybridization of 5'-Psoralen-RNA
with Target RNA
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pubs.acs.org [pubs.acs.org]

e 2.researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15344156?utm_src=pdf-body-img
https://www.benchchem.com/product/b15344156?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/jacsau.2c00625
https://www.researchgate.net/publication/265298624_Detecting_RNA-RNA_Interactions_Using_Psoralen_Derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15344156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e 3. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and
Resolution - PMC [pmc.ncbi.nim.nih.gov]

e 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological
Applications - PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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